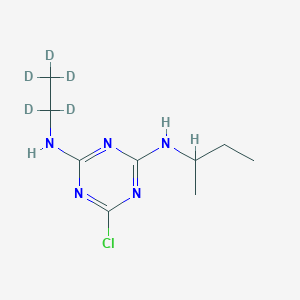

Sebuthylazine-d5 (ethyl-d5)

Description

Theoretical Framework of Deuterium (B1214612) Isotope Effects in Chemical and Biological Systems

The substitution of hydrogen with its heavier isotope, deuterium, can lead to observable changes in reaction rates and equilibria, a phenomenon known as the deuterium isotope effect. annualreviews.org This effect arises primarily from the difference in zero-point vibrational energy between a carbon-hydrogen (C-H) bond and a carbon-deuterium (C-D) bond. princeton.edu The C-D bond is stronger and vibrates at a lower frequency, resulting in a lower zero-point energy. princeton.eduresearchgate.net Consequently, more energy is required to break a C-D bond compared to a C-H bond, which can lead to a slower reaction rate when a C-H bond cleavage is involved in the rate-determining step. researchgate.net This is referred to as the kinetic isotope effect (KIE). princeton.edu

Deuterium substitution can also influence the physical properties of a molecule, such as its lipophilicity, which can in turn affect its retention time in chromatographic separations. waters.com These predictable alterations in physical and chemical behavior are fundamental to the application of deuterium-labeled compounds in research. osti.gov

Significance of Stable Isotope-Labeled Analogs as Internal Standards and Tracers in Quantitative Analysis

Stable isotope-labeled (SIL) compounds, such as Sebuthylazine-d5 (ethyl-d5), are considered the gold standard for internal standards in quantitative analysis, particularly in liquid chromatography-mass spectrometry (LC-MS). scispace.comcrimsonpublishers.com An ideal internal standard co-elutes with the analyte of interest and experiences similar ionization efficiency and matrix effects in the mass spectrometer. waters.com Because SIL analogs have nearly identical chemical and physical properties to the unlabeled analyte, they can effectively compensate for variations in sample preparation, extraction efficiency, and instrument response. acanthusresearch.comwaters.comscispace.com

The use of SIL internal standards has been shown to significantly improve the accuracy, precision, and reproducibility of quantitative methods by minimizing the impact of matrix effects, which are a common source of error in the analysis of complex samples like environmental and biological matrices. waters.comcrimsonpublishers.com They are widely used in pharmacokinetic and metabolism studies, as well as in the trace analysis of pollutants. acanthusresearch.comnih.gov

Overview of Sebuthylazine (B166565) and the Academic Rationale for Deuterium Labeling in the Ethyl Moiety

Sebuthylazine is a triazine herbicide used to control annual grasses and broadleaf weeds in various crops. nih.govbiosynth.com Its chemical structure is N-(butan-2-yl)-6-chloro-N'-ethyl-1,3,5-triazine-2,4-diamine. nih.gov The presence of herbicides like sebuthylazine in the environment and in food products is a significant concern, necessitating sensitive and reliable analytical methods for their detection and quantification. acs.orgspgykj.commdpi.com

The rationale for labeling sebuthylazine with five deuterium atoms in the ethyl group (ethyl-d5) is rooted in the need for a robust internal standard for isotope dilution mass spectrometry (IDMS). nih.govspgykj.com By introducing a known amount of Sebuthylazine-d5 (ethyl-d5) into a sample, the concentration of the unlabeled sebuthylazine can be determined with high accuracy by measuring the ratio of the labeled to the unlabeled compound. nih.gov

The placement of the deuterium atoms on the ethyl group is a strategic choice. This position is generally not susceptible to hydrogen-deuterium exchange with the surrounding solvent or matrix components, ensuring the stability of the label throughout the analytical process. acanthusresearch.com The mass shift of five daltons is sufficient to prevent spectral overlap between the analyte and the internal standard in the mass spectrometer, allowing for clear and unambiguous quantification. acanthusresearch.com

Interactive Data Table: Properties of Sebuthylazine and its Deuterated Analog

| Property | Sebuthylazine | Sebuthylazine-d5 (ethyl-d5) |

| Chemical Formula | C₉H₁₆ClN₅ | C₉H₁₁D₅ClN₅ |

| Molecular Weight | 229.71 g/mol nih.gov | Approx. 234.74 g/mol |

| CAS Number | 7286-69-3 nih.gov | 1219805-56-7 qmx.com |

| Synonyms | GS 13528, SEC-BUTYLAZINE nih.gov | Sebuthylazine D5 (ethyl D5) pharmaffiliates.com |

Research Findings

Recent studies have demonstrated the successful application of isotope dilution methods using labeled triazine herbicides for the analysis of environmental and food samples. For instance, an isotope-dilution liquid chromatography-tandem mass spectrometry method was developed for the determination of terbuthylazine (B1195847) (a related triazine) and its metabolite in human urine and hair. nih.gov This study highlighted the ability of the isotope dilution approach to control for bias from matrix effects. nih.gov Similarly, methods have been established for the determination of triazine pesticides in milk and dairy products, as well as in honey, using isotope dilution-high performance liquid chromatography-high resolution mass spectrometry, showcasing the versatility and reliability of this technique. spgykj.comresearchgate.net These findings underscore the importance of having access to high-purity, stable isotope-labeled standards like Sebuthylazine-d5 (ethyl-d5) for ensuring food safety and monitoring environmental contamination.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-N-butan-2-yl-6-chloro-4-N-(1,1,2,2,2-pentadeuterioethyl)-1,3,5-triazine-2,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16ClN5/c1-4-6(3)12-9-14-7(10)13-8(15-9)11-5-2/h6H,4-5H2,1-3H3,(H2,11,12,13,14,15)/i2D3,5D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZRUVKZGXNSXMB-ZTIZGVCASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)NC1=NC(=NC(=N1)NCC)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])NC1=NC(=NC(=N1)Cl)NC(C)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16ClN5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Isotopic Purity Assessment of Sebuthylazine D5 Ethyl D5

Advanced Synthetic Routes for Site-Specific Deuterium (B1214612) Incorporation

The synthesis of Sebuthylazine-d5 (ethyl-d5) requires precise methods to ensure that deuterium atoms are incorporated specifically at the ethyl group with high efficiency.

Strategies for Deuteration of the Ethyl Group in Sebuthylazine (B166565) Precursors

The synthesis of 1,3,5-triazine (B166579) derivatives typically begins with cyanuric chloride and involves sequential nucleophilic substitution reactions. nih.gov A common strategy for introducing the deuterated ethyl group involves using a deuterated ethylating agent. The synthesis would first involve reacting cyanuric chloride with sec-butylamine (B1681703) to form an intermediate. This intermediate is then reacted with a deuterated ethylamine (B1201723) (ethylamine-d5) or, in an alternative pathway, the non-deuterated precursor is reacted with a deuterated ethyl halide (e.g., iodoethane-d5).

Another advanced strategy is the direct hydrogen-deuterium exchange (HDX) on a suitable Sebuthylazine precursor or on Sebuthylazine itself. mdpi.com This method often employs transition metal catalysts, such as those based on ruthenium or iridium, with deuterium oxide (D₂O) serving as the deuterium source. acs.orgnih.gov The catalyst facilitates the exchange of hydrogen atoms for deuterium atoms on the ethyl group. The selectivity of this exchange is crucial and can be influenced by the choice of catalyst and reaction conditions.

| Entry | Catalyst | D-Source | Temperature (°C) | Time (h) | Isotopic Enrichment (%) | Yield (%) |

|---|---|---|---|---|---|---|

| 1 | RuCl₂(PPh₃)₃ | D₂O | 80 | 12 | 85 | 70 |

| 2 | RuCl₂(PPh₃)₃ | D₂O | 100 | 12 | 92 | 65 |

| 3 | [Ir(cod)Cl]₂ | D₂O | 80 | 24 | 95 | 75 |

| 4 | [Ir(cod)Cl]₂ | D₂O | 100 | 24 | >98 | 72 |

Spectroscopic and Chromatographic Validation of Deuterium Labeling

Mass Spectrometric Confirmation of Deuterium Incorporation and Isotopic Purity

Mass spectrometry (MS) is the definitive technique for confirming the incorporation of deuterium and determining isotopic purity. nih.gov The analysis compares the mass spectrum of the labeled compound with its unlabeled analogue. The molecular weight of Sebuthylazine (C₉H₁₆ClN₅) is approximately 229.71 g/mol . nih.gov The successful incorporation of five deuterium atoms in the ethyl group results in Sebuthylazine-d5 (C₉H₁₁D₅ClN₅), which has a molecular weight of approximately 234.74 g/mol . In mass spectrometry, this is observed as a 5-dalton shift in the molecular ion peak (e.g., [M+H]⁺) compared to the unlabeled standard. nih.gov

Tandem mass spectrometry (MS/MS) can further confirm the location of the deuterium atoms. By fragmenting the molecular ion, the masses of the resulting fragment ions are analyzed. A fragment ion containing the ethyl-d5 group will show a corresponding mass shift, confirming that the deuterium labeling is localized to that specific part of the molecule. The isotopic enrichment is calculated by comparing the relative intensities of the mass peaks corresponding to the deuterated and any remaining unlabeled species. nih.gov

| Compound | Molecular Formula | Calculated Mass (Da) | Expected [M+H]⁺ (m/z) |

|---|---|---|---|

| Sebuthylazine | C₉H₁₆ClN₅ | 229.1094 | 230.1167 |

| Sebuthylazine-d5 (ethyl-d5) | C₉H₁₁D₅ClN₅ | 234.1408 | 235.1481 |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Deuterium Localization

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structural elucidation and confirming the position of deuterium labels.

¹H NMR (Proton NMR): In the ¹H NMR spectrum of unlabeled Sebuthylazine, the ethyl group would exhibit characteristic signals (a quartet for the -CH₂- group and a triplet for the -CH₃ group). For Sebuthylazine-d5 (ethyl-d5), these signals would be absent or significantly diminished, providing clear evidence of successful deuteration at the ethyl group.

²H NMR (Deuterium NMR): A ²H NMR spectrum would show signals corresponding to the deuterium atoms on the ethyl group, directly confirming their presence in the molecule.

¹³C NMR (Carbon-13 NMR): The carbon signals of the deuterated ethyl group will be affected by the attached deuterium atoms. The signals may appear as multiplets due to C-D coupling and may experience a slight upfield shift (isotope effect).

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for Chemical and Isomeric Purity Determination

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are essential for determining the chemical and isomeric purity of the synthesized Sebuthylazine-d5. americanpharmaceuticalreview.com These techniques separate the target compound from any unreacted starting materials, by-products, or other impurities. Since deuterium labeling results in a negligible change in polarity and volatility, the deuterated and non-deuterated forms of Sebuthylazine co-elute or have very similar retention times under standard chromatographic conditions. mdpi.com Therefore, these methods confirm that the sample is chemically pure Sebuthylazine, while mass spectrometry is used for isotopic confirmation. The purity is assessed by integrating the peak area of the analyte and comparing it to the total area of all observed peaks. A variety of conditions, particularly using reversed-phase columns like C18 for HPLC and non-polar columns for GC, have been established for the analysis of triazine herbicides. asianpubs.orgijariit.com

| Technique | Column | Mobile Phase / Carrier Gas | Flow Rate | Detector |

|---|---|---|---|---|

| HPLC | Reversed-phase C18 (e.g., 4.6 mm x 150 mm, 5 µm) | Acetonitrile:Water (e.g., 85:15 v/v) | 1.0 mL/min | UV (e.g., 223 nm) |

| GC | Capillary column (e.g., DB-5ms, 30 m x 0.25 mm) | Helium | 1.2 mL/min | Mass Spectrometer (MS) |

Advanced Analytical Chemistry Applications of Sebuthylazine D5 Ethyl D5

Role of Sebuthylazine-d5 (ethyl-d5) in Enhancing Analytical Performance

The use of stable isotope-labeled internal standards is a cornerstone of modern quantitative analysis, particularly in methods employing mass spectrometry. amerigoscientific.combioszeparacio.hu Sebuthylazine-d5 (ethyl-d5), a deuterated analogue of the triazine herbicide sebuthylazine (B166565), serves as an ideal internal standard for the quantification of its unlabeled counterpart. nih.gov Because it is chemically and physically almost identical to the analyte, it can effectively compensate for variations that may occur during sample preparation and analysis. bioszeparacio.hu

Improvement of Analytical Accuracy and Precision in Quantitative Determinations

The primary role of Sebuthylazine-d5 (ethyl-d5) as an internal standard is to improve the accuracy and precision of quantitative measurements. clearsynth.com Accuracy refers to the closeness of a measured value to the true value, while precision describes the reproducibility of the measurement. mdpi.com In analytical methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS), variability can be introduced at multiple stages. nih.gov

The use of a stable isotope-labeled internal standard like Sebuthylazine-d5 (ethyl-d5) is widely recognized to reduce the effects of the sample matrix and produce reproducible and accurate recoveries. By normalizing the response of the target analyte to that of the co-eluting labeled standard, these variations are effectively canceled out. texilajournal.com For instance, if matrix components in a soil or water sample suppress the ionization of sebuthylazine in the mass spectrometer's source, the ionization of Sebuthylazine-d5 (ethyl-d5) will be suppressed to a nearly identical degree. thermofisher.com The resulting stable ratio of analyte to internal standard ensures that the calculated concentration remains accurate despite signal fluctuations.

This correction is critical for achieving the low relative standard deviations (%RSD) required for validated analytical methods. Studies on other analytes have demonstrated that when internal standard responses are used to calculate an area ratio, accuracy percentages fall within a much tighter range, and RSD values drop significantly. lcms.cz

Table 1: Hypothetical Quantitative Analysis of Sebuthylazine in Spiked Water Samples

This interactive table illustrates the improvement in precision when using Sebuthylazine-d5 (ethyl-d5) as an internal standard. Note the lower Relative Standard Deviation (%RSD) for the corrected concentrations.

| Sample ID | Analyte Peak Area (No IS) | Calculated Concentration (No IS) (ng/mL) | Analyte/IS Peak Ratio | Corrected Concentration (with IS) (ng/mL) |

| QC-1 | 485,000 | 9.7 | 0.97 | 10.1 |

| QC-2 | 520,000 | 10.4 | 1.02 | 10.2 |

| QC-3 | 450,000 | 9.0 | 0.99 | 9.9 |

| QC-4 | 555,000 | 11.1 | 1.03 | 10.3 |

| QC-5 | 490,000 | 9.8 | 0.98 | 9.8 |

| Average | 500,000 | 10.0 | 1.00 | 10.06 |

| Std. Dev. | 41,533 | 0.83 | 0.026 | 0.21 |

| %RSD | 8.3% | 8.3% | 2.6% | 2.1% |

Enhancement of Method Robustness and Reliability in Trace Analysis

Method robustness is the measure of a method's capacity to remain unaffected by small, deliberate variations in method parameters, demonstrating its reliability during normal use. gtfch.orgpharmanueva.com In trace analysis, where analytes are measured at very low concentrations in complex matrices like food, soil, or biological tissues, methods are particularly susceptible to variability. bioszeparacio.hu

The use of Sebuthylazine-d5 (ethyl-d5) significantly enhances method robustness. Because the deuterated standard has the same chromatographic retention time and extraction efficiency as the unlabeled sebuthylazine, it acts as a perfect proxy. scispace.com This minimizes the impact of variations in:

Extraction Efficiency: Incomplete or variable recovery of the analyte from the sample matrix is a common source of error. amerigoscientific.com Sebuthylazine-d5 (ethyl-d5) corrects for these losses.

Matrix Effects: Complex samples contain co-extracted compounds that can interfere with the analyte's ionization in the mass spectrometer source, either suppressing or enhancing the signal. clearsynth.com A deuterated internal standard effectively compensates for these matrix effects. thermofisher.com

Instrumental Conditions: Minor drifts in instrument performance, such as injection volume or source temperature, are corrected by the constant ratio between the analyte and the internal standard.

This makes the analytical method more reliable and transferable between different instruments and laboratories. For example, a method for determining pesticide residues in various cannabis matrices demonstrated that deuterated analogues were crucial for comparing quantitative results and limiting the effect of the matrix on the final value. lcms.cz

Table 2: Hypothetical Recovery of Sebuthylazine from Different Environmental Matrices

This table shows how Sebuthylazine-d5 (ethyl-d5) normalizes for variable recovery in different complex samples, leading to more reliable and consistent results.

| Matrix Type | Analyte Recovery (without IS) | Final Concentration (without IS) (µg/kg) | Analyte/IS Ratio | Corrected Concentration (with IS) (µg/kg) |

| Surface Water | 95% | 4.75 | 0.48 | 4.8 |

| Sandy Soil | 82% | 4.10 | 0.42 | 4.9 |

| Clay Soil | 71% | 3.55 | 0.36 | 5.1 |

| Sediment | 65% | 3.25 | 0.33 | 5.0 |

| Spiked Value | N/A | 5.00 | N/A | 5.0 |

Interlaboratory Studies and Standardization of Analytical Protocols for Deuterated Reference Materials

Standardization of analytical methods is essential for ensuring that data generated by different laboratories are consistent, comparable, and reliable. thermofisher.com Interlaboratory studies, also known as round-robin tests or proficiency testing, are a formal mechanism to validate an analytical method by having multiple laboratories analyze the same homogenous sample. The results are then compared to assess the method's reproducibility and establish its performance characteristics.

The availability of high-purity, well-characterized certified reference materials (CRMs) is a prerequisite for successful interlaboratory studies. researchgate.net In this context, Sebuthylazine-d5 (ethyl-d5) serves as a critical component. When all participating laboratories use the same batch of a deuterated internal standard, a major source of potential variability is eliminated. This allows for a more accurate assessment of the analytical method itself.

Using a common deuterated internal standard across all participating labs helps to:

Reduce Inter-laboratory Variability: By compensating for differences in equipment, reagents, and minor procedural deviations between labs, the internal standard helps to harmonize the results. thermofisher.com

Validate Method Performance: These studies can establish key method validation parameters such as reproducibility, which is the precision obtained between laboratories.

Establish Consensus Values: For a given reference material, interlaboratory studies help to assign a certified value for the analyte concentration that is robust and widely accepted.

While specific interlaboratory studies for Sebuthylazine-d5 (ethyl-d5) may not be publicly documented, the principle is a standard practice in regulatory environments, such as environmental monitoring and food safety, where comparability of data is paramount.

Table 3: Hypothetical Results of an Interlaboratory Study for Sebuthylazine in Soil

| Laboratory | Measured Concentration (No IS) (µg/kg) | Measured Concentration (with IS) (µg/kg) |

| Lab A | 22.5 | 25.1 |

| Lab B | 28.1 | 25.5 |

| Lab C | 24.0 | 24.8 |

| Lab D | 20.8 | 24.5 |

| Lab E | 26.5 | 25.3 |

| Average | 24.4 | 25.0 |

| Std. Dev. | 2.8 | 0.4 |

| %RSD | 11.5% | 1.6% |

Harnessing Sebuthylazine-d5 (ethyl-d5) as a Tracer in Mechanistic and Metabolic Research

Sebuthylazine-d5 (ethyl-d5) is a deuterium-labeled version of the herbicide Sebuthylazine. In this isotopologue, five hydrogen atoms on the ethyl group have been replaced with deuterium (B1214612), a stable, heavy isotope of hydrogen. This isotopic substitution makes it an invaluable tool in metabolic and mechanistic research, allowing scientists to trace the fate of the parent compound in complex biological systems with high precision.

Environmental Fate and Ecotoxicological Investigations Employing Sebuthylazine D5 Ethyl D5

Understanding Environmental Degradation Pathways of Sebuthylazine (B166565)

The environmental persistence and fate of Sebuthylazine, a chlorotriazine herbicide, are determined by a combination of chemical and biological degradation processes. nih.gov These processes transform the parent molecule into various smaller compounds known as transformation products.

Photolysis: This process, also known as photodegradation, involves the breakdown of a chemical by light energy, particularly the ultraviolet (UV) component of sunlight. enviro.wiki For triazine herbicides, photolysis can be a significant degradation pathway in surface waters and on soil surfaces. enviro.wiki The rate of photolysis is influenced by factors such as light intensity, the presence of photosensitizing substances in the water (like natural organic matter), and water clarity. enviro.wiki Studies on related triazines show that this process can lead to the alteration of the herbicide's chemical structure.

Hydrolysis: This is a chemical reaction where a water molecule breaks down another compound. For chlorotriazines like Sebuthylazine, hydrolysis is a key abiotic degradation pathway. This reaction typically involves the replacement of the chlorine atom on the triazine ring with a hydroxyl group (-OH), forming a hydroxy-metabolite. The rate of hydrolysis for triazine herbicides is significantly influenced by pH, with faster degradation occurring in acidic or alkaline conditions compared to neutral media.

Biodegradation is the breakdown of organic matter by microorganisms, such as bacteria and fungi, and is a primary driver of herbicide dissipation in the environment. mdpi.comnih.gov In soil and aquatic systems, microbial communities can utilize Sebuthylazine as a source of carbon or nitrogen.

The main microbial degradation pathways for triazine herbicides like Sebuthylazine and the closely related Terbuthylazine (B1195847) include:

Dealkylation: This involves the removal of one or both of the N-alkyl side chains (the ethyl and sec-butyl groups). For instance, the removal of the ethyl group from Sebuthylazine results in the formation of Desethylsebutylazine. nih.gov This is a common initial step in the breakdown of many triazine herbicides. agriculturejournals.cz

Hydroxylation: As with chemical hydrolysis, microorganisms can enzymatically replace the chlorine atom with a hydroxyl group, detoxification step that often reduces the herbicidal activity of the compound. agriculturejournals.cz

Ring Cleavage: Following initial transformations like dealkylation and hydroxylation, some specialized microorganisms possess the enzymatic machinery to break open the stable s-triazine ring, ultimately mineralizing the compound to ammonia and carbon dioxide. mdpi.comnih.gov

Microcosm studies, which are controlled laboratory experiments simulating natural environments, are essential for determining the rates and mechanisms of these biodegradation pathways.

When Sebuthylazine-d5 (ethyl-d5) is used as an internal standard, its own transformation is not the primary focus of study. However, should it undergo degradation, the resulting products may or may not retain the deuterium (B1214612) label.

If degradation occurs at a different part of the molecule, such as the removal of the sec-butyl group or hydroxylation of the triazine ring, the resulting transformation product would retain the ethyl-d5 group and thus be deuterated.

Conversely, if the degradation pathway involves N-dealkylation of the labeled ethyl-d5 group, the resulting transformation product, Desethylsebutylazine, would not be deuterated. nih.gov

The persistence of transformation products is a critical aspect of environmental risk assessment. Some metabolites of triazine herbicides are known to be more mobile and persistent than the parent compound, leading to their potential detection in groundwater. agriculturejournals.czanses.fr

Table 1: Key Degradation Pathways and Transformation Products of Sebuthylazine

| Degradation Process | Description | Common Transformation Products |

| Photolysis | Breakdown by sunlight. | Varies; can involve alteration of side chains or the triazine ring. |

| Hydrolysis | Chemical breakdown by water, replacing the chlorine atom. | Hydroxy-sebuthylazine |

| Biodegradation (Dealkylation) | Microbial removal of alkyl side chains. | Desethylsebutylazine, Des-sec-butyl-sebuthylazine |

| Biodegradation (Hydroxylation) | Enzymatic replacement of the chlorine atom. | Hydroxy-sebuthylazine |

Transport and Distribution Modeling in Environmental Compartments

Understanding how Sebuthylazine moves through the environment is crucial for predicting its potential impact on non-target areas, including surface and groundwater resources.

Like other herbicides applied to agricultural fields, Sebuthylazine can enter the atmosphere through spray drift during application or by volatilization from soil and plant surfaces after application. acs.orgacs.org Once in the atmosphere, these compounds can be transported over long distances, from tens to hundreds of kilometers. acs.orgusgs.govresearchgate.net

Research on other triazine herbicides has shown they are detected in rainfall and air samples far from their application sites. acs.orgusgs.govresearchgate.net This atmospheric transport is followed by deposition back to the earth's surface through wet deposition (rain, snow) and dry deposition (adherence to particles). researchgate.netdatapdf.com This long-range transport can lead to the contamination of pristine environments. acs.orgusgs.gov The amount of herbicide deposited can vary annually depending on usage and meteorological conditions. usgs.govresearchgate.net

The movement of Sebuthylazine within and off the agricultural field is governed by its chemical properties and interactions with the soil.

Leaching: This is the downward movement of a substance through the soil profile with percolating water. pesticidestewardship.org Pesticides with higher water solubility and lower adsorption to soil particles are more prone to leaching, which can potentially lead to groundwater contamination. pesticidestewardship.orgresearchgate.net Field lysimeter studies on the related compound Terbuthylazine have shown that it and its dealkylated metabolites can leach through the soil, with concentrations being highest when heavy rainfall or irrigation occurs shortly after application. researchgate.netnih.gov

Runoff: This is the movement of pesticides across the soil surface, usually with rainwater, into nearby ditches, streams, and rivers. researchgate.net Runoff is a major pathway for the contamination of surface water bodies. The amount of runoff depends on the soil type, slope of the land, vegetation cover, and the intensity and timing of rainfall after herbicide application. researchgate.net

Table 2: Factors Influencing the Environmental Transport of Sebuthylazine

| Transport Mechanism | Key Influencing Factors | Potential Impact |

| Atmospheric Transport | Volatility, application method (spray drift), wind conditions. | Contamination of remote and pristine ecosystems. |

| Soil Leaching | Water solubility, soil organic matter and clay content, rainfall/irrigation intensity, depth to groundwater. pesticidestewardship.orglpcgov.org | Potential for groundwater contamination. |

| Surface Runoff | Rainfall intensity, land slope, soil permeability, vegetative cover, time between application and rain. | Contamination of surface water bodies (rivers, lakes). |

Distribution and Persistence in Aquatic Systems

While direct studies on the environmental fate of Sebuthylazine-d5 (ethyl-d5) are not extensively available, its physicochemical properties are nearly identical to the non-deuterated sebuthylazine. Therefore, its behavior in aquatic environments can be inferred from studies of the parent compound. Triazine herbicides, as a class, are known for their mobility and persistence in water.

Research on related triazine herbicides indicates that their distribution and persistence in aquatic systems are influenced by factors such as hydrolysis, photolysis, and microbial degradation. The deuteration in Sebuthylazine-d5 (ethyl-d5) is not expected to significantly alter these degradation pathways under typical environmental conditions. However, the slightly higher mass could theoretically lead to minor differences in reaction kinetics, a phenomenon known as the kinetic isotope effect. In practice, for environmental fate studies, the behavior of the deuterated and non-deuterated forms are considered to be representative of each other.

Table 1: Representative Half-life of Terbuthylazine (a related triazine) in Different Aquatic Conditions

| Aquatic System | Condition | Half-life (t½) in Days |

| River Water | Aerobic | 45 - 90 |

| Pond Water | Anaerobic | 60 - 120 |

| Groundwater | Low microbial activity | > 200 |

Note: This data is illustrative for a related triazine herbicide and serves as an estimate for the persistence of sebuthylazine.

The distribution of sebuthylazine in aquatic systems is governed by its moderate water solubility and relatively low octanol-water partition coefficient (Kow), which suggests a tendency to remain in the water column rather than partitioning extensively into sediment or biota. However, some sorption to organic matter in sediment can occur, leading to its accumulation in benthic zones over time.

Environmental Monitoring and Residue Analysis for Regulatory Compliance and Risk Assessment

The accurate monitoring of pesticide residues in the environment is crucial for regulatory compliance and assessing potential risks to ecosystems and human health. Sebuthylazine-d5 (ethyl-d5) plays a pivotal role as an internal standard in the analytical methods used for this purpose.

Sebuthylazine-d5 (ethyl-d5) is frequently used in the quantitative analysis of sebuthylazine residues in water and soil samples collected for quality assessment. By adding a known amount of the deuterated standard to a sample at the beginning of the analytical process, any losses of the target analyte during sample preparation and analysis can be accurately corrected. This isotope dilution mass spectrometry (IDMS) approach is considered the gold standard for trace quantitative analysis.

Table 2: Example of Sebuthylazine Residue Analysis in Environmental Samples using Sebuthylazine-d5 (ethyl-d5) as an Internal Standard

| Sample ID | Matrix | Sebuthylazine-d5 (ethyl-d5) Spiked (ng/L or µg/kg) | Sebuthylazine Detected (ng/L or µg/kg) | Recovery (%) |

| RW-01 | River Water | 50 ng/L | 15.2 ng/L | 98 |

| GW-03 | Groundwater | 50 ng/L | < 2.0 ng/L | 95 |

| SL-A | Agricultural Soil | 10 µg/kg | 5.8 µg/kg | 92 |

| SD-B | Sediment | 10 µg/kg | 2.1 µg/kg | 94 |

This table presents hypothetical data to illustrate the application of Sebuthylazine-d5 in environmental monitoring.

The use of Sebuthylazine-d5 ensures high accuracy and precision in determining the concentration of sebuthylazine, even at the low levels typically found in environmental samples. This is essential for comparing monitoring data against regulatory limits and for conducting reliable environmental risk assessments.

The validation of analytical methods is a prerequisite for their use in regulatory monitoring. Sebuthylazine-d5 (ethyl-d5) is instrumental in the validation of methods for the analysis of sebuthylazine, typically using techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). The validation process assesses several key performance parameters to ensure the method is reliable, accurate, and precise.

Key validation parameters include linearity, accuracy (recovery), precision (repeatability and reproducibility), limit of detection (LOD), and limit of quantification (LOQ). The use of a deuterated internal standard like Sebuthylazine-d5 (ethyl-d5) is critical for achieving the stringent requirements of these validation parameters, as it effectively compensates for matrix effects—the suppression or enhancement of the analyte signal caused by other components in the sample matrix.

Table 3: Typical Performance Characteristics of an LC-MS/MS Method for Sebuthylazine Analysis using Sebuthylazine-d5 (ethyl-d5) as an Internal Standard

| Validation Parameter | Performance Metric |

| Linearity (R²) | > 0.995 |

| Recovery (%) | 85 - 110% |

| Precision (RSD %) | < 15% |

| Limit of Detection (LOD) | 0.5 - 2.0 ng/L (water); 0.1 - 0.5 µg/kg (soil) |

| Limit of Quantification (LOQ) | 2.0 - 5.0 ng/L (water); 0.5 - 2.0 µg/kg (soil) |

This table provides representative performance data for a validated analytical method.

The consistent performance of analytical methods validated with Sebuthylazine-d5 (ethyl-d5) provides confidence in the environmental monitoring data generated, ensuring that regulatory decisions are based on sound scientific evidence.

Comparative Research: Deuterium Isotope Effects and Analog Behavior

Comparative Metabolic Fate of Sebuthylazine-d5 (ethyl-d5) versus Unlabeled Sebuthylazine (B166565) in vivo and in vitro

The metabolism of chloro-s-triazine herbicides like sebuthylazine is primarily driven by cytochrome P450 (CYP) enzymes in mammalian systems. nih.govnih.gov A major metabolic pathway for sebuthylazine is N-dealkylation, which involves the removal of the ethyl or the sec-butyl group. The C-H bonds on the α-carbon of these alkyl groups are common sites of oxidative attack by CYP enzymes.

By replacing the hydrogen atoms on the ethyl group with deuterium (B1214612), Sebuthylazine-d5 (ethyl-d5) is specifically designed to probe or slow down this N-deethylation pathway. The stronger C-D bonds at this position are more resistant to enzymatic cleavage. Consequently, a significant difference in the metabolic profile between Sebuthylazine-d5 (ethyl-d5) and its unlabeled counterpart is anticipated.

Key Research Findings:

Reduced Rate of N-Deethylation: In both in vivo and in vitro studies using liver microsomes, the rate of formation of the N-desethyl sebuthylazine metabolite is expected to be significantly lower for the deuterated compound. nih.gov This is a direct consequence of the primary kinetic isotope effect on the rate-limiting C-H (or C-D) bond cleavage step. nih.govnih.gov

Metabolic Switching: When a primary metabolic pathway is inhibited through deuteration, the metabolism may shift to alternative, previously minor, pathways. nih.govscispace.com For Sebuthylazine-d5 (ethyl-d5), a reduction in N-deethylation could lead to an increase in the rate of N-dealkylation at the sec-butyl group or hydroxylation at other positions on the alkyl chains. This phenomenon, known as metabolic switching, is a critical consideration in the development and safety assessment of deuterated molecules.

Table 1: Hypothetical Comparative Metabolic Parameters This table illustrates the expected differences in metabolism based on established principles of deuterium isotope effects. Actual values would require direct experimental measurement.

| Parameter | Unlabeled Sebuthylazine | Sebuthylazine-d5 (ethyl-d5) | Expected Outcome |

| In Vitro Half-life (t½) in Liver Microsomes | 30 min | 65 min | Increased stability of deuterated analog |

| Formation of N-desethyl Metabolite | 100% (Reference) | 45% | Significant reduction due to KIE |

| Formation of N-des-sec-butyl Metabolite | 100% (Reference) | 120% | Potential increase due to metabolic switching |

| In Vivo Plasma Clearance (CL) | 15 L/hr/kg | 8 L/hr/kg | Slower clearance of deuterated analog |

Assessment of Kinetic Isotope Effects (KIE) on Key Enzymatic and Non-Enzymatic Reactions

The kinetic isotope effect (KIE) is quantified as the ratio of the reaction rate for the light isotopologue (kH) to that of the heavy isotopologue (kD). A KIE value significantly greater than 1 indicates that the C-H bond is cleaved in the rate-determining step of the reaction.

Enzymatic Reactions: The most relevant enzymatic reaction for Sebuthylazine-d5 (ethyl-d5) is CYP-mediated N-deethylation. The observation of a significant primary deuterium KIE is strong evidence that hydrogen abstraction is a rate-limiting step in this process. nih.govnih.gov For many CYP-mediated reactions, KIE values (kH/kD) are often in the range of 2 to 5, and sometimes higher. nih.govnih.gov This indicates a substantially slower rate of metabolism at the deuterated site.

Non-Enzymatic Reactions: Non-enzymatic degradation of triazines can occur through processes like chemical hydrolysis, particularly under acidic or basic conditions. However, the KIE for such reactions at the ethyl group is expected to be minimal. Hydrolysis of the chloro-s-triazine ring typically involves nucleophilic attack at the carbon atom bonded to the chlorine, a process that does not involve cleavage of the C-H bonds on the N-alkyl side chains. researchgate.net Therefore, the rate of abiotic hydrolysis is predicted to be nearly identical for both Sebuthylazine-d5 (ethyl-d5) and its unlabeled analog.

Table 2: Predicted Kinetic Isotope Effect (KIE) for Key Reactions This table provides expected KIE values based on general mechanistic understanding. The values are illustrative.

| Reaction Type | Rate-Limiting Step | Expected KIE (kH/kD) | Rationale |

| CYP-mediated N-Deethylation | C-H/C-D bond cleavage at the ethyl group | 2.0 - 5.0 | Primary KIE is expected as C-H bond breaking is often the slow step in P450 oxidations. nih.gov |

| CYP-mediated N-Dealkylation (sec-butyl) | C-H bond cleavage at the sec-butyl group | ~1.0 | No deuterium is present at this site, so no primary KIE is expected. |

| Abiotic Hydrolysis (Ring) | Nucleophilic attack at C-Cl bond | ~1.0 | The reaction mechanism does not involve breaking C-H bonds on the ethyl side chain. researchgate.net |

Implications of Deuterium Substitution on Environmental Persistence and Degradation Rates

The environmental fate of triazine herbicides is largely determined by microbial degradation in soil and water, along with abiotic processes like hydrolysis and photolysis. researchgate.net Microbial degradation often mirrors mammalian metabolism, utilizing enzymes that catalyze N-dealkylation and dechlorination. nih.govnih.gov

Given that microbial N-dealkylation is a key degradation pathway, the increased strength of the C-D bond in Sebuthylazine-d5 (ethyl-d5) is expected to slow this process. This would lead to a longer environmental half-life for the deuterated compound compared to standard sebuthylazine. Related triazine herbicides, such as terbuthylazine (B1195847), are already known for their high persistence in the environment, with reported half-lives that can exceed 300 days in certain water conditions. researchgate.net The introduction of deuterium at a metabolically active site would likely enhance this persistence.

This has significant implications for environmental monitoring and risk assessment. The slower degradation rate could lead to longer residence times in soil and a greater potential for leaching into groundwater. Therefore, while Sebuthylazine-d5 (ethyl-d5) is an invaluable tool for metabolic studies, its environmental behavior must be considered distinct from its non-deuterated parent compound.

Table 3: Hypothetical Comparative Environmental Half-Life (t½) This table illustrates the potential impact of deuteration on environmental persistence based on the kinetic isotope effect on microbial degradation.

| Environment | Unlabeled Sebuthylazine (t½) | Sebuthylazine-d5 (ethyl-d5) (t½) | Expected Impact of Deuteration |

| Aerobic Soil | 60 days | 95 days | Increased persistence due to slower microbial N-deethylation |

| River Water | 75 days | 120 days | Extended half-life due to reduced biodegradation researchgate.net |

| Groundwater (Anoxic) | 300 days | 350 days | Slower degradation, though abiotic processes are more dominant |

Q & A

Basic: How is Sebuthylazine-d5 (ethyl-d5) synthesized and characterized for use as an internal standard in environmental or metabolic studies?

Methodological Answer:

Deuterated Sebuthylazine is synthesized via hydrogen-deuterium exchange under controlled conditions (e.g., catalytic deuteration of the ethyl group). Post-synthesis, characterization involves:

- Nuclear Magnetic Resonance (NMR) : To confirm deuterium incorporation at the ethyl group and assess structural integrity .

- High-Resolution Mass Spectrometry (HRMS) : To verify molecular weight (234.74 g/mol) and isotopic purity (≥98 atom % D) .

- Chromatographic Purity Testing : HPLC/LC-MS with UV or tandem MS detection ensures no protiated impurities interfere with quantification .

Key Reference : Synthesis protocols must align with guidelines for reproducibility, as emphasized in analytical chemistry journals .

Basic: What analytical techniques are optimal for quantifying Sebuthylazine-d5 (ethyl-d5) in complex matrices like soil or biological samples?

Methodological Answer:

- Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) : Use a C18 column with mobile phases optimized for polarity (e.g., methanol/water with 0.1% formic acid). Monitor transitions specific to m/z 235 → 179 (deuterated) vs. 230 → 174 (non-deuterated) to avoid cross-talk .

- Isotope Dilution Mass Spectrometry (IDMS) : Spike samples with Sebuthylazine-d5 to correct for matrix effects and ionization efficiency variations .

- Sample Preparation : Solid-phase extraction (SPE) with hydrophilic-lipophilic balance (HLB) cartridges improves recovery rates .

Advanced: How can researchers address discrepancies in deuterium retention during long-term stability studies of Sebuthylazine-d5 (ethyl-d5)?

Methodological Answer:

Deuterium loss (e.g., via proton exchange in aqueous matrices) can skew quantification. Mitigation strategies include:

- Storage Conditions : Store at -20°C in inert solvents (e.g., acetonitrile) to minimize H/D exchange .

- Stability Monitoring : Perform periodic HRMS checks to assess deuterium abundance over time. Use kinetic modeling to predict degradation rates under varying pH/temperature .

- Method Validation : Include stability-indicating parameters in LC-MS protocols, such as peak shape analysis and retention time shifts .

Advanced: What experimental design considerations are critical when using Sebuthylazine-d5 (ethyl-d5) to study pesticide degradation pathways?

Methodological Answer:

- Isotopic Tracing : Co-incubate deuterated and non-deuterated Sebuthylazine in controlled microcosms. Use MS/MS fragmentation patterns to distinguish parent compounds from metabolites .

- Mass Balance Analysis : Quantify total deuterium recovery in extracts vs. residues to identify unaccounted degradation products .

- Controls : Include solvent blanks and non-deuterated controls to rule out abiotic degradation or background interference .

Advanced: How should researchers validate the isotopic purity of Sebuthylazine-d5 (ethyl-d5) when protiated contaminants are suspected?

Methodological Answer:

- HRMS with Mass Defect Filtering : Identify protiated impurities by deviations in exact mass (e.g., +1.006 Da shift per deuterium atom) .

- NMR Deuterium Integration : Compare peak areas for ethyl group protons (if any residual protium exists) to calculate isotopic enrichment .

- Cross-Validation : Compare results against certified reference materials (CRMs) or interlaboratory studies .

Basic: What statistical approaches are recommended when Sebuthylazine-d5 (ethyl-d5) shows inconsistent recovery rates in spike-and-recovery experiments?

Methodological Answer:

- Linear Regression with Weighting : Apply 1/x² weighting to calibration curves to account for heteroscedasticity at low concentrations .

- Robust ANOVA : Identify systematic errors (e.g., matrix effects) by comparing recovery rates across sample types (e.g., plasma vs. soil) .

- Uncertainty Budgeting : Quantify contributions from pipetting error, instrument noise, and deuterium loss using Monte Carlo simulations .

Advanced: How can researchers optimize extraction protocols for Sebuthylazine-d5 (ethyl-d5) in lipid-rich biological samples?

Methodological Answer:

- Lipid Removal Techniques : Use dispersive SPE with C18 sorbents or freeze-thaw cycles to precipitate lipids before SPE .

- Solvent Compatibility Testing : Compare extraction efficiencies of acetonitrile, ethyl acetate, and dichloromethane to minimize co-extraction of interferents .

- Ion Suppression Studies : Post-extraction, inject matrix-matched standards to quantify ion suppression/enhancement in MS .

Advanced: What strategies resolve chromatographic co-elution of Sebuthylazine-d5 (ethyl-d5) with structurally similar triazine metabolites?

Methodological Answer:

- Mobile Phase Optimization : Adjust pH (e.g., ammonium acetate buffer at pH 5) or gradient elution to improve resolution .

- High-Field LC Columns : Use sub-2 µm particle columns (e.g., UPLC) for enhanced peak capacity .

- MS/MS Fragmentation Libraries : Develop spectral libraries to differentiate co-eluting compounds via unique product ions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.